molecular formula C8H16ClNS B2982382 8-Thia-1-azaspiro[4.5]decane hydrochloride CAS No. 1888827-15-3

8-Thia-1-azaspiro[4.5]decane hydrochloride

Cat. No.: B2982382
CAS No.: 1888827-15-3
M. Wt: 193.73
InChI Key: JROIOKPANVSTSW-UHFFFAOYSA-N
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Description

8-Thia-1-azaspiro[4.5]decane hydrochloride is a synthetic spirocyclic compound of interest in medicinal chemistry and drug discovery. It features a unique structure with nitrogen and sulfur atoms integrated into a spiro[4.5]decane scaffold, making it a valuable building block for constructing more complex molecules . While specific biological data for this exact compound is not available in the public domain, spirocyclic frameworks like this are frequently explored for their potential to interact with various biological targets due to their three-dimensionality and ability to mimic transition states . Research on closely related structures provides context for its potential applications. For instance, 1-thia-4-azaspiro[4.5]decane derivatives have been synthesized and shown to exhibit moderate to high anticancer activity against human liver, prostate, and colorectal carcinoma cell lines . Other analogs, such as 1-oxa-8-azaspiro[4.5]decane derivatives, have been developed as potent and selective inhibitors of enzymes like Fatty Acid Amide Hydrolase (FAAH) and as high-affinity ligands for sigma-1 receptors, which are relevant for pain, neurological disorders, and potential brain imaging agents . The mechanism of action for spirocyclic compounds is highly dependent on the specific final structure and its substituents. These molecules typically function by modulating enzyme activity or receptor signaling pathways . As a versatile chemical intermediate, this compound can undergo various reactions, including oxidation, reduction, and nucleophilic substitution, to introduce diverse functional groups and tailor its properties for specific research applications . This product is intended for research and development use only in laboratory settings. It is not intended for diagnostic or therapeutic uses in humans or animals. All information presented is for research guidance purposes.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

8-thia-1-azaspiro[4.5]decane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NS.ClH/c1-2-8(9-5-1)3-6-10-7-4-8;/h9H,1-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JROIOKPANVSTSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCSCC2)NC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Role of Spirocyclic and Heterocyclic Moieties in a Research Context

The exploration of novel molecular frameworks is a cornerstone of drug discovery and chemical biology. Spirocyclic and heterocyclic compounds are central to these efforts, offering unique structural and functional properties that are highly sought after in the development of new bioactive agents.

Spirocyclic compounds, characterized by two rings connected through a single common atom, are gaining prominence in medicinal chemistry. acs.orgacs.org This structural motif imparts a rigid, three-dimensional conformation to molecules, which can be highly advantageous for optimizing interactions with biological targets. researchgate.netresearchgate.net By moving away from flat, two-dimensional structures, chemists can explore a much larger and more complex chemical space. acs.org

The introduction of a spiro center can significantly improve a compound's pharmacological profile. acs.org Key advantages include:

Enhanced Target Affinity and Selectivity: The rigid structure can lock a molecule into a bioactive conformation, leading to a better fit with the target protein's binding site. acs.org

Improved Physicochemical Properties: Spirocyclic scaffolds can lead to better solubility, metabolic stability, and oral bioavailability compared to their non-spirocyclic counterparts. acs.org

Novelty and Patentability: The unique three-dimensional shapes of spirocycles provide access to novel molecular structures, opening new avenues for intellectual property. acs.org

These attributes make spirocyclic scaffolds a powerful tool for medicinal chemists to address challenges frequently encountered in drug development. acs.org

When a spirocyclic framework incorporates heteroatoms—atoms other than carbon, such as nitrogen, oxygen, or sulfur—it forms a heterocyclic spiro structure. This combination is particularly powerful in chemical biology. Heteroatoms can introduce hydrogen bond donors and acceptors, alter electronic properties, and provide key interaction points with biological macromolecules. researchgate.net The vast majority of all bioactive compounds contain at least one heterocyclic moiety.

The 8-Thia-1-azaspiro[4.5]decane hydrochloride scaffold is a prime example of a heterocyclic spiro structure, containing both a nitrogen atom in the pyrrolidine (B122466) ring and a sulfur atom in the thiacyclohexane ring. Isomers and derivatives of this core structure have been investigated for a range of biological activities. For instance, derivatives of 1-thia-4-azaspiro[4.5]decane have been synthesized and evaluated for their anticancer properties against various human cancer cell lines, including liver, prostate, and colorectal carcinoma. researchgate.net Similarly, other isomers, such as 1-thia-8-azaspiro[4.5]decane derivatives, have been explored as potential muscarinic receptor agonists. google.com

While its isomers have been explored for specific therapeutic applications, this compound is primarily recognized in the scientific literature as a valuable synthetic building block. acs.org Research has focused on developing scalable methods for its synthesis, highlighting its potential utility for in-house medicinal chemistry projects and the expansion of chemical libraries available for drug discovery screening. acs.orgacs.org

A 2019 study published in ACS Omega detailed a scalable synthesis of this compound, positioning it as a "biologically relevant spirocyclic pyrrolidine" and an "advanced building block for drug discovery." acs.org The successful synthesis and characterization of this compound make it readily accessible for incorporation into more complex molecules designed for biological evaluation.

The primary research trajectory for this specific compound is therefore foundational; it serves as a starting material for the creation of diverse molecular libraries. The exploration of its direct biological activity is less documented than that of its isomers. However, the established bioactivities of related thia-azaspiro[4.5]decane scaffolds suggest that derivatives of the 8-thia-1-aza isomer could be promising candidates for investigation in areas such as oncology and neuroscience.

Data Tables

The following tables summarize key data related to this compound and the biological activities of its related isomers.

Table 1: Synthesis and Properties of this compound Data sourced from Chekmarev, D. S., et al. (2019). Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. ACS Omega. acs.org

PropertyValue
Final Product This compound
Synthetic Yield 70%
Physical State White solid
Melting Point 179–181 °C (decomposition)

Table 2: Investigated Biological Activities of Related Thia-Azaspiro[4.5]decane Isomers

Compound ClassInvestigated ActivityTarget Area
1-Thia-4-azaspiro[4.5]decane derivativesAnticancerHuman liver, prostate, and colorectal carcinoma cell lines researchgate.net
1-Thia-8-azaspiro[4.5]decane derivativesMuscarinic Receptor AgonismNeuroscience, potential for Alzheimer's disease treatment google.com

Synthetic Methodologies and Chemical Transformations

General Approaches to Spirocyclic Pyrrolidine (B122466) Synthesis

The construction of the spiro-pyrrolidine core can be achieved through various synthetic strategies, each offering distinct advantages in terms of efficiency, stereocontrol, and substrate scope.

Cyclization of Spirocyclic Precursors

One of the fundamental approaches to spirocyclic pyrrolidines involves the cyclization of appropriately functionalized spirocyclic precursors. Intramolecular reactions are often employed to construct the pyrrolidine ring onto a pre-existing cyclic system. A notable example is the Dieckmann condensation, which has been successfully utilized in the synthesis of novel spirocyclic pyrrolidines. researchgate.net This method typically involves the base-mediated intramolecular condensation of a diester to form a β-keto ester, which can then be further elaborated to the desired pyrrolidine ring.

Another powerful strategy is the intramolecular aza-Michael cyclization. An asymmetric 'clip-cycle' synthesis has been developed for 2,2- and 3,3-disubstituted pyrrolidines and spiropyrrolidines. whiterose.ac.uk In this method, a Cbz-protected bis-homoallylic amine is "clipped" to a thioacrylate via an alkene metathesis reaction. Subsequent enantioselective intramolecular aza-Michael cyclization, catalyzed by a chiral phosphoric acid, forms the pyrrolidine ring with high enantioselectivity. whiterose.ac.uk

Reductive cyclization of γ-nitroaldehydes, generated from the conjugate addition of aldehydes to nitro-olefins, also provides a route to spirocyclic pyrrolidine derivatives. This transformation can be achieved using zinc-mediated reduction.

Iodoaminocyclization Strategies

While not as extensively documented for thia-azaspiro compounds, iodoaminocyclization represents a potent strategy for the synthesis of various nitrogen-containing heterocycles. This method involves the cyclization of an unsaturated amine induced by an iodine electrophile. The resulting iodinated intermediate can then be further functionalized. A general approach for a new generation of spirocyclic molecules, specifically oxa-spirocycles, has been developed where iodocyclization is the key synthetic step. researchgate.net This strategy highlights the potential for applying similar iodine-mediated cyclization tactics to sulfur-containing analogues to access thia-azaspirocyclic systems.

One-Pot Multicomponent Cyclocondensation Reactions

One-pot multicomponent reactions (MCRs) have emerged as highly efficient and atom-economical methods for the synthesis of complex heterocyclic scaffolds, including spiro-pyrrolidines. tandfonline.comrsc.org These reactions involve the combination of three or more starting materials in a single reaction vessel to form a product that incorporates substantial portions of all the reactants.

A prevalent MCR for pyrrolidine synthesis is the 1,3-dipolar cycloaddition of azomethine ylides. tandfonline.comnih.gov Azomethine ylides, often generated in situ from the condensation of an α-amino acid with an aldehyde or ketone, react with a dipolarophile (an alkene) to form the pyrrolidine ring in a stereoselective manner. tandfonline.comacs.org This approach has been widely used to synthesize a variety of spiro-pyrrolidine derivatives, including those fused to oxindole (B195798) and other heterocyclic systems. tandfonline.comtandfonline.com The reaction can be performed under thermal or microwave conditions and is often catalyzed by various agents to enhance efficiency and stereoselectivity. rsc.orgrsc.org

These MCRs offer several advantages, including operational simplicity, reduced waste generation, and the ability to rapidly build molecular complexity from simple starting materials. tandfonline.comua.es

Specific Synthetic Pathways for 8-Thia-1-azaspiro[4.5]decane Hydrochloride and Related Scaffolds

While the general strategies outlined above provide a framework for the synthesis of spirocyclic pyrrolidines, specific methods have been developed for the construction of thia-azaspiro[4.5]decane systems and their analogues.

Acid-Catalyzed Cyclization and Esterification Methods

A direct and effective method for the synthesis of the 1-thia-4-azaspiro[4.5]decane core involves a one-pot, three-component reaction. nih.govmdpi.com This reaction entails the condensation of a cyclic ketone (such as cyclohexanone), an aromatic amine, and thioglycolic acid in a suitable solvent like dry benzene, typically under reflux conditions. nih.gov This acid-catalyzed cyclization directly furnishes the spiro-thiazolidinone ring system.

A related spiro system, 1-oxa-7-thia-4-azaspiro[4.5]decane 7,7-dioxide, has been synthesized through the reaction of dihydro-2H-1λ⁶-thiopyran-1,1,3(4H)-trione with N-substituted 2-aminoethanols. researchgate.net This reaction highlights the use of a pre-formed sulfur-containing ring and its subsequent cyclization with a bifunctional amine to create the spiro-heterocyclic framework.

The following table summarizes representative examples of acid-catalyzed cyclization for the synthesis of thia-azaspiro[4.5]decane and related scaffolds.

Starting Material 1Starting Material 2Starting Material 3ProductReference
Cyclohexanone4-BromoanilineThioglycolic acid4-(4-Bromophenyl)-1-thia-4-azaspiro[4.5]decan-3-one nih.gov
4-Methylcyclohexanone4-FluoroanilineThioglycolic acid4-(4-Fluorophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one nih.gov
Dihydro-2H-1λ⁶-thiopyran-1,1,3(4H)-trioneN-substituted 2-aminoethanols-1-Oxa-7λ⁶-thia-4-azaspiro[4.5]decane-7,7-diones researchgate.net

Urea-Mediated Cyclocondensation for Thiophene-Based Precursor Assembly

While a direct urea-mediated cyclocondensation for the assembly of a thiophene-based precursor to this compound is not explicitly detailed in the reviewed literature, the principles of cyclocondensation reactions involving urea (B33335) suggest a plausible synthetic route. Cyclocondensation reactions are fundamental in the synthesis of various heterocyclic compounds. nih.gov For instance, the Biginelli reaction, a well-known three-component condensation, utilizes urea, an aldehyde, and a β-ketoester to form dihydropyrimidinones. researchgate.net

A hypothetical approach for a thiophene-based precursor could involve the reaction of a thiophene-containing diketone or a related electrophilic species with urea or a urea derivative. This type of reaction could potentially form a pyrimidine (B1678525) ring fused or appended to the thiophene (B33073) core, which could then be further elaborated into the desired spirocyclic system. The use of thiophene derivatives as dipolarophiles in 1,3-dipolar cycloaddition reactions to synthesize functionalized spiro-oxindoles has been reported, indicating the compatibility of the thiophene ring in such cyclization strategies. orientjchem.org

Application of Carbonyl Compounds and Mercapto Acids in Thiazolidinone Synthesis

The synthesis of the thiazolidinone core, which is central to the 8-Thia-1-azaspiro[4.5]decane structure, frequently employs a multicomponent condensation reaction. A common and effective method involves the reaction between a carbonyl compound, an amine, and a mercapto acid, such as thioglycolic acid. nih.govsysrevpharm.org In the context of the spirocyclic target, the carbonyl compound would be a cyclic ketone, specifically cyclopentanone, and the amine would be a precursor that also contains the thiol moiety, or the reaction would proceed in a stepwise fashion.

The general mechanism for the formation of 4-thiazolidinones involves the initial reaction between the carbonyl group and the amine to form an imine intermediate (a Schiff base). Subsequently, the thiol group of the mercapto acid attacks the imine carbon, leading to an intramolecular cyclization via the removal of a water molecule to furnish the thiazolidinone ring. nih.gov Various catalysts can be employed to facilitate this condensation, including ionic liquids and nano-particles, which can activate the carbonyl group and enhance the electrophilicity of the carbonyl carbon. nih.gov

A one-pot synthesis for analogous 1-thia-4-azaspiro[4.5]decan-3-ones has been developed, which proceeds via a Schiff base intermediate, highlighting the viability of this approach for creating the spirocyclic system. nih.gov The use of thioglycolic acid (also known as mercaptoacetic acid) is well-established in these syntheses, where it acts as a sulfur-transfer agent and a key building block for the heterocyclic ring. doaj.org

Table 1: Components in Thiazolidinone Synthesis

Reactant Type Specific Example Role in Synthesis
Carbonyl Compound Cyclopentanone Forms the spiro-fused carbocyclic ring and provides the spiro carbon.
Amine Primary Amine Provides the nitrogen atom for the heterocyclic ring.
Mercapto Acid Thioglycolic Acid Provides the sulfur atom and the remaining carbons for the thiazolidinone ring.

Advanced Synthetic Techniques

Modern synthetic chemistry offers sophisticated methods for controlling the architecture of complex molecules like this compound. These techniques focus on achieving high levels of stereoselectivity and scalability.

Stereoselective Synthesis via Asymmetric Catalysis

The spiro carbon atom in 8-Thia-1-azaspiro[4.5]decane is a quaternary stereocenter, making its asymmetric synthesis a significant challenge. Asymmetric catalysis provides powerful tools to control the three-dimensional arrangement of atoms during the formation of such centers.

A chiral auxiliary is a stereogenic unit that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary can be removed and ideally recovered. wikipedia.org This strategy has been successfully applied to the synthesis of spirocyclic compounds. aragen.comresearchgate.net

In one approach, a chiral bicyclic lactam can be used as an auxiliary. aragen.com The process involves an asymmetric nucleophilic aromatic substitution (SNAr) reaction between the acylated chiral lactam and a suitable electrophile, which establishes the quaternary carbon center with high diastereoselectivity. aragen.comresearchgate.net Subsequent chemical transformations, such as reduction and intramolecular cyclization, can then form the final spirocyclic product. aragen.com The effectiveness of this method is demonstrated by the synthesis of spiro[pyrrolidone-3,3′-oxoindole] structures in high enantiomeric purity. aragen.com

Table 2: Example of Diastereoselective Spirocycle Synthesis using a Chiral Auxiliary

Reactant Chiral Auxiliary Conditions Yield Diastereomeric Ratio (d.r.) Reference
Substituted-2,4-dinitrobenzeneChiral acyl bicyclic lactamKHMDS, THF, -78 °C85%99:1 researchgate.net
o-nitro arylChiral acyl bicyclic lactamBase, SolventHighExcellent aragen.com

Visible-light photoredox catalysis has emerged as a powerful tool for constructing complex molecular architectures, including N-heterospirocycles. nih.govacs.org This method allows for the generation of radical intermediates under mild conditions, which can then participate in intricate bond-forming cascades. researchgate.net

One strategy involves the photocatalytic generation of an N-centered radical from an N-allylsulfonamide precursor. This radical can then engage in a cyclization reaction with a tethered alkene to construct a β-spirocyclic pyrrolidine ring system. nih.govacs.org Another approach utilizes a highly reducing iridium photocatalyst to generate an α-amino radical from the condensation of a secondary amine and a ketone. scispace.comnih.gov This radical then undergoes a 5-exo-trig cyclization onto a pendant alkene, followed by a hydrogen atom transfer (HAT) to yield the C(sp³)-rich N-heterospirocycle. scispace.comnih.gov These methods provide streamlined access to complex spirocycles from simple starting materials. nih.gov

Continuous Flow Reactor Optimization for Scalable Synthesis

Transitioning from laboratory-scale batch synthesis to large-scale production presents numerous challenges, including reaction time, safety, and consistency. Continuous flow chemistry offers a compelling solution by performing reactions in a continuously flowing stream within a network of tubes or microreactors. unisa.itresearchgate.net This technology provides superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields, shorter reaction times, and enhanced safety. researchgate.net

The synthesis of thiazolidines, key precursors to the target compound, has been successfully optimized using continuous flow setups. unisa.it By employing a Design of Experiments (DoE) assisted optimization, researchers can identify the most suitable parameters to achieve excellent yields (80-100%) and purities (>95%). unisa.it Such optimized flow systems can enable high-throughput synthesis and are scalable to gram-scale production, making them highly attractive for industrial applications. unisa.itresearchgate.net The advantages of continuous flow processing include process intensification and the ability to operate under conditions that might be hazardous in traditional batch reactors. researchgate.net

Derivatization and Functionalization Strategies

Once the core 8-Thia-1-azaspiro[4.5]decane scaffold is synthesized, further derivatization is often necessary to modulate its physicochemical properties and biological activity. A variety of functionalization strategies can be employed to modify the core structure at different positions.

Systematic modifications of related 1-oxa-8-azaspiro[4.5]decane systems have been extensively explored. nih.gov These strategies, which can be conceptually applied to the thia-analogue, include:

Modification at the Carbonyl Group: The ketone functionality in a precursor can be transformed into other groups. For instance, it can be converted to a 3-methylene analogue via a Wittig reaction or to a 3-oxime through reaction with hydroxylamine. nih.gov

Alkylation: The nitrogen atom of the piperidine (B6355638) ring is a common site for functionalization. N-alkylation can be achieved using various alkyl halides or through reductive amination. For example, groups like a 4-(2-fluoroethoxy)benzyl moiety have been introduced to create ligands for specific biological targets. nih.gov

Functionalization of Radical Intermediates: In photoredox-catalyzed syntheses, the final alkyl radical intermediate can be trapped with reagents other than a hydrogen atom source, allowing for the introduction of different functional groups. For example, an alkyl bromide intermediate was further derivatized via a Kornblum oxidation to an aldehyde and through a cross-electrophile coupling reaction. acs.org

These derivatization approaches allow for the generation of a diverse library of compounds based on the 8-Thia-1-azaspiro[4.5]decane core, enabling the fine-tuning of its properties for various applications. researchgate.net

Modifications of the Spirocyclic Core

The 8-Thia-1-azaspiro[4.5]decane core, characterized by a piperidine ring fused to a tetrahydrothiophene (B86538) ring through a spirocyclic carbon atom, offers several avenues for structural modification. Research into related azaspiro compounds has demonstrated the feasibility of various synthetic strategies to alter the core structure, thereby influencing the compound's physicochemical properties and biological activity.

One common approach involves the modification of the piperidine ring. The nitrogen atom at the 1-position is a key site for derivatization. N-alkylation, N-acylation, and N-arylation reactions can be readily achieved to introduce a wide array of substituents. For instance, in the synthesis of analogs of the anxiolytic drug buspirone, the nitrogen atom of an 8-azaspiro[4.5]decane-7,9-dione core is alkylated with a butyl chain bearing a terminal heterocyclic moiety. This highlights the nucleophilic character of the nitrogen atom and its accessibility for substitution.

Furthermore, modifications can be introduced to the carbocyclic portion of the spirocycle. In the synthesis of 1-oxa-8-azaspiro[4.5]decanes, systematic modifications have been conducted on the tetrahydrofuran (B95107) ring, including the introduction of ethyl and methylene (B1212753) substituents. nih.gov These transformations suggest that similar alkylation and functionalization strategies could be applied to the tetrahydrothiophene ring of 8-Thia-1-azaspiro[4.5]decane.

The following table summarizes representative modifications on related azaspiro[4.5]decane cores:

Starting MaterialReagent(s)Modification TypeProductReference
8-azaspiro[4.5]decane-7,9-dione1,4-dibromobutane, 2-aminopyrimidineN-alkylationBuspirone analogN/A
2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-oneEthyl Grignard reagent, followed by oxidationAlkylation2-Ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one nih.gov
2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-oneWittig reagent (e.g., Ph3P=CH2)Olefination2,8-Dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane nih.gov

Introduction of Glycosyl Moieties and Their Derivatives

The incorporation of carbohydrate units, or glycosylation, is a widely used strategy in medicinal chemistry to enhance the pharmacokinetic and pharmacodynamic properties of a molecule. While direct glycosylation of this compound is not extensively documented, studies on analogous structures provide a clear precedent for such transformations.

Research on the synthesis of thioglycosides from 1-thia-4-azaspiro[4.5]decane derivatives demonstrates a viable pathway for introducing sugar moieties. researchgate.net In this work, a 1,3,4-thiadiazole (B1197879) derivative of the spirocyclic system was glycosylated using acetylated glycosyl bromides. This reaction typically proceeds via a nucleophilic substitution, where a heteroatom on the aglycone displaces the bromide from the anomeric carbon of the sugar.

The nitrogen atom of the 8-Thia-1-azaspiro[4.5]decane core could serve as a nucleophile for N-glycosylation. Alternatively, functional handles could be introduced onto the spirocyclic core to facilitate O- or S-glycosylation. The general principles of protein glycosylation, which involve the enzymatic transfer of activated monosaccharides to amino acid residues, also offer inspiration for synthetic approaches. nih.gov

A representative glycosylation reaction on a related scaffold is shown below:

AglyconeGlycosyl DonorReaction TypeProductReference
(1,3,4-Thiadiazolyl)thiaazaspiro[4.5]decane derivativeAcetylated glycosyl bromideN-glycosylationThioglycoside of the spirocyclic derivative researchgate.net

Oxidation Reactions for Sulfoxide (B87167) and Sulfone Formation

The sulfur atom at the 8-position of the 8-Thia-1-azaspiro[4.5]decane core is susceptible to oxidation, leading to the formation of the corresponding sulfoxide and sulfone. These oxidized derivatives can exhibit altered polarity, solubility, and biological activity compared to the parent sulfide.

The oxidation of sulfides to sulfoxides and subsequently to sulfones is a well-established transformation in organic synthesis. A variety of oxidizing agents can be employed to achieve this, with the choice of reagent and reaction conditions determining the extent of oxidation. For the selective oxidation to the sulfoxide, mild oxidizing agents such as sodium periodate (B1199274) (NaIO4) or one equivalent of hydrogen peroxide (H2O2) are often used. Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO4), meta-chloroperoxybenzoic acid (m-CPBA) with an excess of the reagent, or Oxone®, will typically lead to the formation of the sulfone.

The existence of 8lambda6-Thia-1-azaspiro[4.5]decane-8,8-dione hydrobromide in the PubChem database confirms that the sulfone of the parent compound is a known entity. nih.gov This indicates that the oxidation of the tetrahydrothiophene ring is a feasible and documented transformation. A similar transformation has been reported in the synthesis of 1-oxa-7-thia-4-azaspiro[4.5]decane 7,7-dioxide, where a keto sulfone was utilized as a key intermediate. researchgate.net

The following table outlines common reagents for the oxidation of sulfides:

Desired ProductCommon Oxidizing Agents
SulfoxideSodium periodate (NaIO4), Hydrogen peroxide (H2O2) (1 eq.), meta-Chloroperoxybenzoic acid (m-CPBA) (1 eq.)
SulfonePotassium permanganate (KMnO4), Hydrogen peroxide (H2O2) (excess), meta-Chloroperoxybenzoic acid (m-CPBA) (excess), Oxone®

Carboxamide Formation and Related Amidations/Esterifications

The primary or secondary amine functionality at the 1-position of the 8-Thia-1-azaspiro[4.5]decane scaffold is a prime site for the formation of carboxamides, sulfonamides, and ureas. These functional groups are prevalent in pharmaceuticals due to their ability to participate in hydrogen bonding and other molecular interactions.

Carboxamide formation, or N-acylation, can be readily achieved by reacting the spirocyclic amine with a variety of acylating agents. These include acyl chlorides, acid anhydrides, or carboxylic acids in the presence of a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

In a similar vein, reaction with sulfonyl chlorides would yield the corresponding sulfonamides. The synthesis of 1-thia-4-azaspiro[4.4/5]alkan-3-ones via the reaction of an amine, a ketone, and thioglycolic acid demonstrates the versatility of this scaffold in forming amide-like bonds within a heterocyclic ring system. nih.gov

Esterification would require the presence of a hydroxyl group on the spirocyclic core. While the parent compound does not possess a hydroxyl group, derivatives could be synthesized to incorporate this functionality, which could then be esterified with carboxylic acids or their derivatives. The synthesis of tert-butyl-8-oxylidene-2-azaspiro[4.5]decane-2-formic acid ester from a ketone precursor illustrates the formation of a carbamate, which is structurally related to an ester and an amide. google.com

The table below provides examples of reagents used for these transformations:

Desired Functional GroupReagent(s)
CarboxamideAcyl chloride, Acid anhydride, Carboxylic acid + Coupling agent (e.g., DCC, EDC)
SulfonamideSulfonyl chloride
UreaIsocyanate, Carbamoyl chloride

Molecular Interactions and Mechanistic Studies in Vitro and Preclinical Theoretical Frameworks

Receptor Binding and Ligand Activity Profiling

Comprehensive searches of medicinal chemistry and pharmacology databases have yielded no specific data on the receptor binding profile or ligand activity of 8-Thia-1-azaspiro[4.5]decane hydrochloride. The following subsections detail the lack of available information for specific receptor families.

There are no available research findings or data tables detailing the agonistic activity of this compound at M1 and M2 muscarinic receptors. While related compounds, such as certain 1-oxa-8-azaspiro[4.5]decanes, have been investigated as muscarinic agonists, this specific thia-substituted compound has not been profiled.

The affinity and selectivity of this compound for sigma-1 (σ1) and sigma-2 (σ2) receptors have not been reported in the scientific literature. Studies on other derivatives, such as labeled 1,4-dioxa-8-azaspiro[4.5]decanes, have shown high affinity for the σ1 receptor, but this data cannot be extrapolated to the title compound.

No studies concerning the interaction of this compound with serotonin (B10506) receptors, including the 5HT1A subtype, have been published. The broader family of 8-azaspiro[4.5]decane-7,9-diones has been explored for 5-HT1A receptor ligand activity, but information on the 8-thia variant is absent.

There is a complete lack of data regarding the affinity of this compound for any subtype of the adenosine (B11128) receptor family (A1, A2A, A2B, A3).

Enzyme Inhibition and Modulation

Similar to the receptor binding profiles, the enzymatic inhibition and modulation activities of this compound are not documented in publicly accessible research.

No in vitro or preclinical studies have been published that evaluate the potential for this compound to inhibit the fatty acid amide hydrolase (FAAH) enzyme. Research has identified other spirocyclic cores, including 1-oxa-8-azaspiro[4.5]decane, as scaffolds for FAAH inhibitors, but the inhibitory potential of the 8-thia analogue remains uninvestigated.

Inhibition of RmlC Enzyme in Mycobacterial Pathways

There is currently no available scientific literature detailing the direct inhibition of the RmlC enzyme, a critical component in the mycobacterial cell wall synthesis pathway, by this compound or its close structural analogues. The RmlC enzyme, an L-rhamnose synthase, is a known target for novel anti-mycobacterial agents, but studies have not yet explored compounds with this specific spirocyclic scaffold.

Interaction with Viral Hemagglutinin

Although direct studies on this compound are absent, research into related N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives has identified them as inhibitors of influenza virus hemagglutinin (HA)-mediated membrane fusion. These compounds specifically target the HA of human influenza A/H3N2 strains.

Mechanistic studies indicate that these spirothiazolidinone compounds likely bind to a cavity in the HA2 subunit, a region critical for the conformational changes required for viral entry into host cells. By stabilizing the pre-fusion state of hemagglutinin, these inhibitors prevent the pH-induced structural rearrangement necessary for the fusion of the viral envelope with the endosomal membrane. This activity is highly specific, with no significant effect observed against other influenza subtypes such as A/H1N1, A/H5N1, or influenza B viruses. Molecular modeling has suggested a potential binding pocket involving amino acid residues such as arginine-54 and glutamic acid-57 in the HA2 subunit. nih.gov

The antiviral activity is closely tied to the specific substitutions on the azaspiro[4.5]decane scaffold. For instance, certain methyl substitutions at the C-2 and C-8 positions have been shown to be critical for potent anti-influenza activity.

Table 1: Antiviral Activity of a Representative 1-Thia-4-azaspiro[4.5]decane Derivative Against Influenza A/H3N2

Compound Virus Strain 50% Effective Concentration (EC50) Antiviral Selectivity Index

Vanin-1 Inhibition Studies

Scientific literature currently lacks studies on the inhibitory activity of this compound or related thia-azaspiro compounds against Vanin-1. Vanin-1 is a pantetheinase involved in oxidative stress and inflammation, and while it is a target of interest for various pathologies, inhibitors with a spirocyclic thiazolidinone structure have not been a focus of published research.

General Enzyme Inhibition Mechanisms

While specific data on this compound is unavailable, the broader class of thia-azaspiro compounds has been investigated for various enzyme inhibitions. For example, certain 1-thia-4-azaspiro[4.4/5]alkan-3-one derivatives have been identified as potent dual inhibitors of the epidermal growth factor receptor (EGFR) and the BRAFV600E kinase, both of which are crucial in cancer cell signaling pathways.

These compounds are thought to act as ATP-competitive inhibitors, binding to the kinase domain of these enzymes and preventing the phosphorylation events that lead to cell proliferation and survival. The inhibitory concentration (IC50) values for some of these derivatives are in the nanomolar range, indicating high potency.

Cellular Pathway Modulation

Influence on Cell Proliferation and Apoptosis Pathways

Direct research on the effect of this compound on cell proliferation and apoptosis is not currently published. However, studies on a related compound, Azaspirane (N-N-diethyl-8,8-dipropyl-2-azaspiro[4.5]decane-2-propanamine), have demonstrated significant anti-proliferative and pro-apoptotic effects in human multiple myeloma (MM) cells. frontiersin.org

Azaspirane has been shown to inhibit the growth of both drug-sensitive and drug-resistant MM cell lines. frontiersin.org Its mechanism involves the downregulation of key survival pathways. For instance, it inhibits the phosphorylation of STAT3 and Akt, which are downstream targets of interleukin-6 (IL-6), a major growth and survival factor for MM cells. frontiersin.org By blocking these signaling cascades, Azaspirane can induce apoptosis even in the presence of protective cytokines like IL-6 and insulin-like growth factor 1 (IGF-1). frontiersin.org

Furthermore, various derivatives of 1-thia-4-azaspiro[4.5]decane have been synthesized and evaluated for their anticancer activity against several human cancer cell lines, including hepatocellular carcinoma (HepG-2), prostate adenocarcinoma (PC-3), and colorectal carcinoma (HCT116). A number of these compounds exhibited moderate to high dose-dependent inhibition of cancer cell growth.

Table 2: In Vitro Antiproliferative Activity of Azaspirane

Cell Line Compound IC50 (µM)
Drug-Resistant Multiple Myeloma Azaspirane 0.6 to 1

Activation of Caspase Pathways

The induction of apoptosis by the related compound Azaspirane is mediated through the activation of the caspase cascade. frontiersin.org Mechanistic studies in multiple myeloma cells have shown that treatment with Azaspirane leads to the activation of initiator caspase-8 and executioner caspase-3. frontiersin.org

The activation of caspase-8 suggests that Azaspirane may trigger the extrinsic apoptosis pathway. Following the activation of these caspases, the cleavage of poly(ADP-ribose) polymerase (PARP) is observed, which is a hallmark of caspase-dependent apoptosis. frontiersin.org The apoptotic cell death induced by Azaspirane was confirmed to be caspase-dependent, as it could be blocked by a pan-caspase inhibitor, Z-VAD-FMK. frontiersin.org This activation of caspase-8 provides a distinct mechanism from other anti-myeloma agents that may primarily activate the intrinsic pathway via caspase-9. frontiersin.org

Table 3: Compounds Mentioned in this Article

Compound Name
This compound
N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide
Azaspirane (N-N-diethyl-8,8-dipropyl-2-azaspiro[4.5]decane-2-propanamine)

Stimulation of Phosphoinositide Hydrolysis

The hydrolysis of phosphoinositides is a critical signaling pathway in cellular communication. Certain spiro-compounds have been shown to modulate this pathway. For instance, studies on a series of 1-oxa-8-azaspiro[4.5]decanes, which are structurally similar to this compound, have identified compounds capable of stimulating phosphoinositide hydrolysis in rat hippocampal slices. nih.gov This activity suggests partial agonism at M1 muscarinic receptors. nih.gov Specifically, compounds such as 2-ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one and 2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane were noted for this effect. nih.gov This indicates that the spiro-decane scaffold can be a key structural feature for interaction with G-protein coupled receptors that are linked to phospholipase C and subsequent phosphoinositide turnover.

Proposed Mechanisms of Action for Biological Effects

Based on the activities of related compounds, several mechanisms can be proposed for the biological effects of this compound.

Target-Specific Binding Modalities

The thia-azaspiro[4.5]decane core has been identified as a versatile scaffold in the development of compounds with high target specificity. A notable example is the development of 1,3,8-triazaspiro[4.5]decane derivatives that exhibit cardioprotective effects. researchgate.net These compounds have been shown to target the c subunit of F1/FO-adenosine triphosphate (ATP) synthase, inhibiting the mitochondrial permeability transition pore (mPTP) opening. researchgate.net This specific interaction highlights the potential for derivatives of the thia-azaspiro[4.5]decane scaffold to bind with high affinity to specific protein subunits, thereby modulating their function.

Another example of target-specific binding is seen in derivatives of 1-oxa-4-thiaspiro[4.5]decane, which have been developed as potent and selective 5-HT1A receptor agonists. nih.gov The specificity of these interactions underscores the potential for the spiro-scaffold to be tailored for selective binding to a variety of biological targets.

Influence on Signal Transduction Cascades

The binding of thia-azaspiro[4.5]decane derivatives to their specific targets can initiate or inhibit downstream signal transduction cascades. For instance, the agonistic activity of 1-oxa-8-azaspiro[4.5]decanes at M1 muscarinic receptors would lead to the activation of Gq/11 proteins, stimulation of phospholipase C, and the subsequent generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). nih.gov These second messengers, in turn, trigger a cascade of intracellular events, including the release of calcium from intracellular stores and the activation of protein kinase C.

Furthermore, the antiviral activity of certain 1-thia-4-azaspiro[4.5]decan-3-one derivatives against human coronavirus 229E suggests an interference with viral entry or replication pathways, which are complex signaling processes. nih.gov While the precise mechanism is not fully elucidated, it points to the ability of this chemical scaffold to modulate signal transduction events crucial for viral life cycles.

Impact on Metabolic Pathways

The interaction of thia-azaspiro[4.5]decane derivatives with their molecular targets can have a significant impact on cellular metabolic pathways. The inhibition of the mitochondrial permeability transition pore by 1,3,8-triazaspiro[4.5]decane derivatives provides a direct link between this class of compounds and the regulation of cellular metabolism and bioenergetics. mdpi.com By preventing the opening of the mPTP, these compounds can preserve mitochondrial integrity and function, which is crucial for cellular survival, particularly under conditions of stress such as ischemia-reperfusion injury. researchgate.net This action directly impacts cellular ATP levels and the generation of reactive oxygen species. mdpi.com

The anticancer activity of some 1-thia-4-azaspiro[4.5]decane derivatives against various cancer cell lines, including HepG-2, PC-3, and HCT116, also suggests a potential impact on metabolic pathways. researchgate.netnih.gov Cancer cells often exhibit altered metabolic profiles, and compounds that can selectively interfere with these pathways are of significant therapeutic interest.

Table of Analogous Compounds and Their Biological Activities

Compound ClassSpecific Derivative(s)Observed Biological ActivityReference
1-oxa-8-azaspiro[4.5]decanes2-ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one, 2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decaneStimulation of phosphoinositide hydrolysis; M1 muscarinic receptor partial agonism nih.gov
1,3,8-triazaspiro[4.5]decane derivativesNot specifiedInhibition of mitochondrial permeability transition pore (mPTP) opening by targeting the c subunit of F1/FO-ATP synthase researchgate.net
1-thia-4-azaspiro[4.5]decan-3-one derivativesNot specifiedAntiviral activity against human coronavirus 229E nih.gov
1-oxa-4-thiaspiro[4.5]decane derivativesNot specifiedPotent and selective 5-HT1A receptor agonism nih.gov
1-thia-4-azaspiro[4.5]decane derivativesNot specifiedAnticancer activity against HepG-2, PC-3, and HCT116 cell lines researchgate.netnih.gov

Structure Activity Relationship Sar Studies and Analog Design

Impact of Spiro Ring Heteroatom Substitution (Sulfur vs. Oxygen)

The substitution of the sulfur atom in the 8-thia-1-azaspiro[4.5]decane ring system with an oxygen atom to form the corresponding 8-oxa-1-azaspiro[4.5]decane analog can profoundly impact the molecule's physicochemical properties and its interaction with biological targets.

Influence on Electron Density and Target Binding

In the context of receptor binding, this substitution can be critical. For instance, in a study of M1 muscarinic agonists based on the 1-oxa-8-azaspiro[4.5]decane scaffold, the oxygen atom's position was integral to the molecule's activity. nih.gov While a direct comparative study with the thia-analog was not reported, it can be inferred that the nature of the heteroatom is a key determinant for interaction with the receptor's binding pocket. The difference in atomic size and bond angles between sulfur and oxygen also contributes to conformational changes that can affect how the molecule fits into a binding site.

Correlations with Lipophilicity and Metabolic Stability

The substitution of sulfur for oxygen generally increases the lipophilicity of a compound. This is attributed to sulfur being less electronegative and larger than oxygen, which reduces the polarity of the C-S bond compared to the C-O bond. Increased lipophilicity can influence a molecule's ability to cross cell membranes and the blood-brain barrier, which can be advantageous or disadvantageous depending on the therapeutic target.

Regarding metabolic stability, the site of the heteroatom can be susceptible to metabolic enzymes. The oxidation of sulfur atoms is a common metabolic pathway, which can lead to the formation of sulfoxides and sulfones, potentially altering the compound's activity and clearance rate. The metabolic fate of oxa-analogs would proceed through different pathways. Therefore, the choice between sulfur and oxygen can be a strategic decision to modulate the metabolic profile of a drug candidate.

Effects of Substituent Variation on Biological Activity

The biological activity of 8-thia-1-azaspiro[4.5]decane derivatives can be finely tuned by introducing various substituents at different positions on the scaffold.

Role of Bulky Substituents in Enhancing Potency

The introduction of bulky substituents can significantly enhance the potency of certain 8-thia-1-azaspiro[4.5]decane analogs. For example, in a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives evaluated for anti-coronavirus activity, the bulkiness of the substituent at the C-8 position of the azaspiro[4.5]decane ring was found to be crucial for activity. nih.gov An unsubstituted compound showed no activity, highlighting the importance of a larger group at this position for effective interaction with the biological target. nih.gov Similarly, in analogs of the 5-HT1A receptor ligand buspirone, a terminal, bulky cycloimide moiety attached to the 8-azaspiro[4.5]decane-7,9-dione core was determined to be directly involved in the formation of the bioactive complex with the receptor. nih.gov

Influence of Carboxylate Groups and Other Functionalizations

The addition of functional groups such as carboxylate groups can modulate the pharmacokinetic and pharmacodynamic properties of the parent compound. While specific studies on the influence of carboxylate groups on 8-thia-1-azaspiro[4.5]decane hydrochloride are not prevalent in the provided search results, in general medicinal chemistry, the introduction of a carboxylate group can increase water solubility and provide a point for ionic interactions with target receptors.

Other functionalizations have been shown to be critical for activity. For instance, in the anti-coronavirus 1-thia-4-azaspiro[4.5]decan-3-one series, a methyl substituent at the C-2 position was essential for antiviral activity, as unmethylated analogs were inactive. nih.gov This indicates that even small alkyl groups can play a critical role in establishing a productive binding orientation.

Stereochemical Aspects of Biological Activity

The three-dimensional arrangement of atoms in a molecule can significantly influence its interaction with biological targets. For this compound, which possesses a chiral center at the spiro carbon atom, the stereochemical configuration is a key determinant of its biological activity.

Eudismic Ratios in Binding Affinity for Optical Isomers

Absolute Configuration Determination and Its Relevance

The determination of the absolute configuration of the enantiomers of a chiral compound is crucial for understanding the precise nature of its interaction with a biological receptor. For the analog, (-)-2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane, the absolute configuration was determined to be S by X-ray crystal structure analysis. nih.gov This information is vital for constructing pharmacophore models and understanding the specific molecular features responsible for biological activity. Although the absolute configuration of the enantiomers of this compound has not been reported, the established configuration of its oxa-analog provides a valuable template for future stereochemical studies and computational modeling of its receptor interactions.

Comparative Analysis with Structurally Similar Compounds and Analogs

To better understand the pharmacological profile of this compound, it is essential to compare its properties with those of structurally related spiro compounds.

Benchmarking Against Related Spiro Compounds (e.g., 8-Oxa-1-azaspiro[4.5]decane hydrochloride, 1-Thia-4-azaspiro[4.5]decane)

The bioisosteric replacement of the oxygen atom in 8-Oxa-1-azaspiro[4.5]decane hydrochloride with a sulfur atom to give this compound can lead to significant changes in physicochemical properties and biological activity. Sulfur is larger, less electronegative, and more lipophilic than oxygen, which can affect receptor binding, metabolism, and pharmacokinetic profiles.

Studies on 1-thia-4-azaspiro[4.5]decan-3-one derivatives have demonstrated their potential as antiviral agents, with activity against human coronavirus. nih.govnih.gov The structure-activity relationship (SAR) studies of these compounds revealed that substitutions at the C-2 and C-8 positions of the azaspiro[4.5]decane scaffold are critical for antiviral activity. nih.gov For example, a methyl group at the C-2 position was found to be essential for activity. nih.gov This highlights the sensitivity of the biological activity to subtle structural modifications within the spirocyclic framework.

Rationalization of Bioactivity Discrepancies Across Studies

Discrepancies in the reported biological activities of structurally similar spiro compounds can often be attributed to differences in the assay conditions, the specific biological targets being investigated, and the subtle structural variations between the compounds. The change from an oxa- to a thia-azaspiro system, or a shift in the relative positions of the heteroatoms (e.g., 1,8- vs. 1,4-substitution), can alter the molecule's conformation, electronic distribution, and hydrogen bonding capacity, leading to different pharmacological profiles. For instance, the replacement of one or two oxygen atoms with sulfur in spiro[4.5]decane derivatives has been shown to progressively decrease affinity for α1 adrenoceptors while influencing potency and efficacy at 5-HT1A receptors.

Design Principles for Enhanced Selectivity and Potency

The development of more selective and potent analogs of this compound can be guided by several design principles derived from SAR studies of related compounds.

Stereochemical Control: Enantiomerically pure compounds should be synthesized and evaluated to identify the more active and potentially less toxic isomer.

Systematic Modification of Substituents: As seen in the 1-thia-4-azaspiro[4.5]decane series, the introduction of various substituents on the spirocyclic core can be used to probe the steric and electronic requirements of the target receptor and optimize activity. nih.gov

Bioisosteric Replacements: The targeted replacement of functional groups with bioisosteres can be employed to fine-tune the physicochemical properties of the molecule, potentially improving its absorption, distribution, metabolism, and excretion (ADME) profile and enhancing its selectivity.

Conformational Constraint: The rigid spirocyclic scaffold of 8-Thia-1-azaspiro[4.5]decane provides a fixed orientation for substituents, which can be advantageous for achieving high-affinity binding to a specific receptor. Further rigidification or, conversely, the introduction of flexible linkers to appended functional groups can be explored to optimize receptor interactions.

By systematically applying these principles, it is possible to design novel analogs of this compound with improved pharmacological properties.

Data Tables

Table 1: Comparative Biological Activity of Related Spiro Compounds

CompoundBiological TargetActivityReference
2-Ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-oneM1 Muscarinic ReceptorPartial Agonist nih.gov
N-(2-methyl-8-tert-butyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenylpropanamideHuman Coronavirus 229EAntiviral (EC50 = 5.5 µM) nih.gov

Preclinical Research Applications and Potential Translational Avenues Excluding Clinical Human Trials

Application as Biochemical Probes and Tools

There is currently no available research detailing the use of 8-Thia-1-azaspiro[4.5]decane hydrochloride as a biochemical probe. The utility of a compound in this capacity hinges on its ability to selectively bind to and help in the study of biological macromolecules.

No studies have been published that investigate the affinity or selectivity of this compound for any specific receptor subtypes. Research on other azaspiro[4.5]decane derivatives has shown engagement with serotonin (B10506) 5-HT1A receptors and sigma σ1 receptors, but this cannot be extrapolated to the compound without direct experimental evidence.

Information regarding the application of this compound in the study of enzyme mechanisms or cellular signaling pathways is not present in the current body of scientific literature.

Investigational Antimicrobial Research

While related spiro compounds have been synthesized and investigated for their biological activities, specific data on the antimicrobial properties of this compound is not available. For instance, derivatives of 1-thia-4-azaspiro[4.5]decan-3-one have been evaluated for activity against human coronavirus, but this is a structurally distinct scaffold.

There are no published studies that report the testing of this compound for antibacterial activity against common pathogens such as Staphylococcus aureus or Escherichia coli. Therefore, no data on its potential efficacy or minimum inhibitory concentrations (MICs) can be provided.

The scientific literature lacks any reports on the evaluation of this compound for antimycobacterial properties against surrogates of Mycobacterium tuberculosis or the pathogen itself.

Similarly, there is no available research data concerning the potential antifungal properties of this compound against any fungal species.

An article on the preclinical research applications of “this compound” cannot be generated as requested.

Extensive searches of publicly available scientific literature and research databases have yielded no specific information on the investigational antineoplastic or antiviral activities of the chemical compound “this compound”.

The performed searches for data related to the induction of apoptosis in cancer cell lines (MCF-7, HepG-2, PC-3, HCT116), impact on cancer cell viability, activity against influenza viruses (H1N1, H3N2), inhibition of viral fusion processes, or activity against coronaviruses for this specific compound did not provide any relevant results.

While research exists for structurally related compounds, such as derivatives of 1-thia-4-azaspiro[4.5]decane, the strict requirement to focus solely on “this compound” prevents the inclusion of this information. The user's instructions demand adherence to the specified compound and outline, and no data was found to fulfill these requirements. Therefore, a scientifically accurate article that adheres to the provided constraints cannot be written.

Exploration in Neurological and Psychiatric Research Models

The therapeutic potential of spirocyclic compounds, including derivatives of this compound, has been a subject of investigation in various preclinical models of neurological and psychiatric disorders. Research has particularly focused on their ability to modulate cognitive processes and interact with key neurotransmitter systems, offering insights into their potential as novel therapeutic agents.

Amelioration of Cognitive Impairments in Animal Models

Derivatives of the azaspiro[4.5]decane scaffold have shown promise in preclinical models of cognitive impairment. For instance, a series of 1-oxa-8-azaspiro[4.5]decanes were evaluated for their efficacy as M1 muscarinic agonists, a target of interest for the symptomatic treatment of dementia, such as that seen in Alzheimer's disease. nih.gov In these studies, the compounds were tested for their ability to reverse cognitive deficits induced by scopolamine, a muscarinic receptor antagonist that causes transient memory impairment in animal models. nih.gov

One notable compound from this series, 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one, demonstrated potent muscarinic activities both in laboratory tests and in living organisms. nih.gov Further modifications of this structure led to the identification of several analogs that exhibited a preferential affinity for M1 receptors over M2 receptors. nih.gov These select compounds showed significant antiamnesic activity, effectively ameliorating the scopolamine-induced learning and memory deficits in rat passive avoidance tasks. nih.gov The findings from these studies underscore the potential of the azaspiro[4.5]decane framework as a basis for developing agents that can address cognitive dysfunction.

Table 1: Preclinical Activity of select 1-oxa-8-azaspiro[4.5]decane Analogs

CompoundM1 Receptor AffinityAntiamnesic Activity in Scopolamine-Induced Models
2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-onePotentDemonstrated
2-Ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-onePreferentialPotent
2,8-Dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decanePreferentialPotent

Modulation of Neurotransmitter Systems

The 8-azaspiro[4.5]decane structure is a versatile scaffold that has been incorporated into molecules targeting various neurotransmitter systems implicated in psychiatric and neurological disorders. A key example is its use in the development of ligands for serotonin 5-HT1A receptors. An analog of the anxiolytic drug buspirone, 8-[4-[2-(1,2,3,4-tetrahydroisoquinolinyl)]butyl]-8-azaspiro-[4.5]decane-7,9-dione, was synthesized and found to be an equipotent 5-HT1A ligand. nih.gov Behavioral studies in animal models confirmed that this compound shared a similar functional profile with buspirone, indicating its potential as a modulator of the serotonergic system. nih.gov

Furthermore, derivatives of the related 1,4-dioxa-8-azaspiro[4.5]decane have been investigated as high-affinity ligands for sigma-1 (σ1) receptors. nih.govfigshare.com The σ1 receptor is a unique intracellular protein involved in the modulation of various neurotransmitter systems, including glutamatergic and dopaminergic pathways, and is a target for the treatment of several central nervous system disorders. The development of selective σ1 receptor ligands based on the azaspiro[4.5]decane scaffold highlights its utility in creating molecules that can finely tune neurotransmitter activity. nih.govfigshare.com

Utilization as Building Blocks in Complex Molecule Synthesis

The this compound scaffold serves as a valuable starting material in the synthesis of more complex molecules with potential therapeutic applications. Its rigid bicyclic structure provides a defined three-dimensional orientation for appended functional groups, which is a desirable feature in rational drug design. The synthesis of new 1-thia-4-azaspiro[4.5]decane derivatives for evaluation in other therapeutic areas, such as oncology, demonstrates the adaptability of this core structure. researchgate.netnih.gov In these synthetic efforts, the thia-azaspiro[4.5]decane core is typically constructed through multi-component reactions, which allow for the efficient generation of a library of diverse analogs. nih.gov These derivatives can then be further elaborated to introduce additional functionalities and optimize their biological activity.

Radioligand Development for Preclinical Imaging Research

The development of radiolabeled ligands for use in positron emission tomography (PET) imaging is a critical tool in preclinical research, enabling the non-invasive study of drug distribution and target engagement in living organisms. The azaspiro[4.5]decane scaffold has been successfully utilized for this purpose.

Synthesis of Radiolabeled Analogs (e.g., [18F] Radioligands)

Researchers have successfully synthesized a fluorine-18 (B77423) ([18F]) labeled derivative of 1,4-dioxa-8-azaspiro[4.5]decane as a potential PET imaging agent for σ1 receptors. nih.govfigshare.com The synthesis of [(18)F]8-(4-(2-fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane was achieved through a one-pot, two-step labeling procedure that is amenable to automation. nih.govfigshare.com This efficient radiolabeling process resulted in a radioligand with high radiochemical purity (>95%) and specific activity (25-45 GBq/μmol), which are crucial parameters for successful PET imaging studies. nih.govfigshare.com

In Vivo Biodistribution Studies in Animal Models

Following its synthesis, the biodistribution of the [18F]-labeled 1,4-dioxa-8-azaspiro[4.5]decane analog was evaluated in animal models. nih.govfigshare.com These studies are essential to determine the uptake and clearance of the radioligand in various organs and, most importantly, its ability to penetrate the blood-brain barrier and bind to its target in the central nervous system. The findings from these biodistribution studies, along with in vitro and in vivo binding assays, confirmed the specific binding of the radiotracer to σ1 receptors. nih.govfigshare.com Such preclinical imaging studies are instrumental in validating the potential of novel therapeutic compounds by providing a visual and quantitative assessment of their interaction with their biological targets in a living system.

Ex Vivo Autoradiography for Receptor Distribution

Ex vivo autoradiography is a powerful preclinical technique used to visualize the distribution of a radiolabeled compound in tissues after it has been administered to a living organism. This method provides a detailed map of where a compound binds in the body, offering crucial insights into the location and density of its target receptors. While direct ex vivo autoradiography studies utilizing this compound are not prominently documented, research on closely related azaspiro structures demonstrates the application of this technique for mapping receptor distribution, particularly for sigma-1 (σ1) receptors.

Research involving derivatives of 1-oxa-8-azaspiro[4.5]decane illustrates this application effectively. A radiolabeled version of one such derivative, designated as [¹⁸F]8, was developed to study the distribution of σ1 receptors in the brain. researchgate.net In these studies, [¹⁸F]8 was administered to ICR mice. Subsequent ex vivo autoradiography of the brain tissue revealed a high accumulation of the radiotracer in areas known to have a high density of σ1 receptors. researchgate.net To confirm that this binding was specific to the σ1 receptor, blocking studies were conducted. Prior to administering the radiolabeled compound, a separate cohort of mice was pretreated with SA4503, a known and selective σ1 receptor agonist. This pretreatment resulted in a significant reduction in the accumulation of [¹⁸F]8 in the brain, confirming that the radioligand was indeed binding specifically to σ1 receptors. researchgate.net

Similarly, another related compound, 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane (radiolabeled as [¹⁸F]5a), has been used to investigate σ1 receptor distribution. figshare.comnih.gov Autoradiography experiments, in conjunction with biodistribution studies, demonstrated specific binding of [¹⁸F]5a to σ1 receptors both in vitro and in vivo. figshare.comnih.gov These studies not only help in understanding the distribution of these receptors in the central nervous system but also in peripheral tissues, including tumors that may overexpress σ1 receptors. figshare.comnih.gov

The findings from these studies on analogous compounds underscore the potential of using radiolabeled versions of this compound for similar ex vivo autoradiography studies. Such research would be invaluable for mapping the precise anatomical distribution of its target receptors within the brain and other organs, providing a foundational understanding of its pharmacological action.

Table 1: Ex Vivo Autoradiography Findings for Azaspiro[4.5]decane Derivatives

Radiolabeled CompoundTarget ReceptorTissue/OrganismKey FindingsReference
[¹⁸F]8 (A 1-oxa-8-azaspiro[4.5]decane derivative)Sigma-1 (σ1) ReceptorICR Mouse BrainDemonstrated high accumulation in σ1 receptor-rich brain areas. Binding was significantly reduced by pretreatment with the σ1 agonist SA4503. researchgate.net
[¹⁸F]5a (8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane)Sigma-1 (σ1) ReceptorMiceBlocking experiments confirmed specific binding to σ1 receptors in vivo. High accumulation was also noted in certain tumor models. figshare.comnih.gov

Advanced Research Methodologies and Analytical Approaches

Spectroscopic Characterization Techniques for Structure Elucidation

Spectroscopic methods are paramount in determining the molecular architecture of 8-Thia-1-azaspiro[4.5]decane hydrochloride. Each technique offers a unique piece of the structural puzzle, from the connectivity of atoms to the nature of chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR would provide critical data on the hydrogen and carbon environments within the molecule.

Detailed analysis of the ¹H NMR spectrum would reveal the number of unique proton signals, their chemical shifts (δ), multiplicity (splitting patterns), and integration values. This information is crucial for determining the connectivity of protons and inferring the stereochemical relationships between them.

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. The chemical shifts of the carbon signals would indicate the types of carbon atoms present (e.g., aliphatic, adjacent to heteroatoms).

Interactive Data Table: Predicted NMR Data for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C2Data not availableData not available
C3Data not availableData not available
C4Data not availableData not available
C6Data not availableData not available
C7Data not availableData not available
C9Data not availableData not available
C10Data not availableData not available
NHData not available-

Note: The table above is a template for the expected data. As of the latest literature search, specific, experimentally verified NMR data for this compound is not publicly available.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the case of this compound, the IR spectrum would be expected to show characteristic absorption bands. Key absorptions would include N-H stretching vibrations for the secondary amine hydrochloride, C-H stretching for the aliphatic rings, and C-S stretching vibrations.

Data Table: Expected IR Absorption Bands for this compound

Functional GroupExpected Absorption Range (cm⁻¹)
N-H Stretch (Amine Salt)2400-2800
C-H Stretch (Aliphatic)2850-2960
C-N Stretch1000-1250
C-S Stretch600-800

Note: This table represents typical absorption ranges for the expected functional groups. Specific experimental data for this compound is not available in the reviewed literature.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the confirmation of its molecular formula. The fragmentation pattern observed in the mass spectrum would also offer valuable structural information, helping to piece together the connectivity of the spirocyclic system.

Crystallographic Analysis

Crystallographic analysis, particularly X-ray crystallography, provides the most definitive three-dimensional structural information for a crystalline compound.

X-ray Crystal Structure Determination for Absolute Configuration

Should this compound be a chiral molecule and crystallized as a single enantiomer, X-ray crystallography could be employed to determine its absolute configuration. This technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. The data obtained allows for the precise determination of atomic positions, bond lengths, and bond angles, providing an unambiguous 3D model of the molecule.

Analysis of Bond Angles and Torsional Strain

The data from an X-ray crystal structure analysis would also permit a detailed examination of the bond angles and torsional angles within the this compound molecule. This analysis is crucial for understanding the conformational preferences of the five- and six-membered rings and identifying any potential ring strain. Such insights are vital for correlating the structure of the molecule with its physical and chemical properties.

Despite the powerful array of modern analytical techniques available for the characterization of novel compounds, a comprehensive search of scientific literature and chemical databases did not yield specific experimental data for this compound. The information presented herein is based on the established principles of these analytical methodologies and their expected application to the target compound. Further research is required to synthesize and characterize this compound to provide the empirical data necessary for a complete structural understanding.

In Vitro Biological Assay Development and Optimization

The development and optimization of in vitro biological assays are fundamental to characterizing the pharmacological profile of 8-Thia-1-azaspiro[4.5]decane derivatives. These assays provide critical data on cellular and molecular activities.

Cell-Based Assays for Viability and Apoptosis

Cell-based assays are essential for determining the cytotoxic and apoptotic potential of spiro compounds. Research on various 1-thia-4-azaspiro[4.5]decane and other azaspiro[4.5]decane derivatives has employed a range of optimized assays to evaluate their effects on different cell lines.

For assessing cell viability, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly utilized. In this colorimetric assay, viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product, which is then quantified spectrophotometrically. The absorbance measured is directly proportional to the number of living cells. Another approach involves direct microscopic observation to determine the minimum cytotoxic concentration (MCC), defined as the concentration that produces minimal changes in cell morphology. nih.gov

To investigate if cell death occurs via apoptosis, the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is frequently employed. This method detects DNA fragmentation, a hallmark of late-stage apoptosis, by labeling the terminal ends of nucleic acids. Flow cytometry is then used to quantify the fluorescently labeled apoptotic cells.

The following table summarizes cell-based assays used for evaluating azaspiro[4.5]decane derivatives:

Derivative ClassAssay TypeCell Line(s)PurposeReference
N-N-diethyl-8,8-dipropyl-2-azaspiro[4.5]decane-2-propanamineMTT AssayMM.1S, U266 (Multiple Myeloma)Determine cell viability (IC50) researchgate.net
N-N-diethyl-8,8-dipropyl-2-azaspiro[4.5]decane-2-propanamineTUNEL AssayMM.1S, U266 (Multiple Myeloma)Confirm and quantify apoptosis researchgate.net
1-Thia-4-azaspiro[4.5]decane derivativesViability AssayHepG-2, PC-3, HCT116 (Cancer lines)Evaluate anticancer activity researchgate.net
1-Thia-4-azaspiro[4.5]decan-3-one derivativesMicroscopic ObservationHEL (Human Embryonic Lung)Determine Minimum Cytotoxic Concentration (MCC) nih.gov

Enzymatic Activity Assays

To delve deeper into the mechanisms of action, particularly in apoptosis, enzymatic activity assays are critical. For azaspiro[4.5]decane derivatives that induce apoptosis, assays focus on key enzymes in the apoptotic cascade, such as caspases and Poly (ADP-ribose) polymerase (PARP).

The activity of caspases, which are proteases that execute apoptosis, can be measured using colorimetric assays. These assays use specific substrates that, when cleaved by an active caspase, release a chromophore that can be detected with a spectrophotometer. Furthermore, the activation of specific caspases (e.g., caspase-3, -8, -9) and the cleavage of their substrates, like PARP, can be confirmed through immunoblotting (Western blot) analysis of cell lysates.

Receptor Binding Assays

Receptor binding assays are pivotal for identifying the molecular targets of this compound and its analogs. These assays measure the affinity of a compound for a specific receptor. Radioligand binding assays are a common format, where the test compound's ability to displace a known, radioactively labeled ligand from its receptor is quantified. The resulting data are used to calculate the inhibition constant (Ki), a measure of binding affinity.

Derivatives of the azaspiro[4.5]decane scaffold have been evaluated for their binding affinity at a wide range of receptors, indicating the versatility of this chemical structure.

The table below details the receptor binding profiles for various azaspiro[4.5]decane analogs:

Derivative ClassTarget Receptor(s)Key FindingReference
1-Oxa-4-thiaspiro[4.5]decane5-HT1A Receptor, α1 AdrenoceptorsIdentified potent and selective 5-HT1A partial agonists. nucro-technics.com
1,4-Dioxa-8-azaspiro[4.5]decaneσ1 and σ2 ReceptorsFound a derivative with high affinity (Ki = 5.4 nM) and selectivity for σ1 receptors. nih.gov
1-Oxa-8-azaspiro[4.5]decaneMuscarinic M1 and M2 ReceptorsSynthesized and assessed as M1 muscarinic agonists. nih.gov
8-Azaspiro[4.5]decane-7,9-dione5-HT1A ReceptorDemonstrated to be an equipotent 5-HT1A ligand compared to buspirone.

Microplate Alamar Blue Assay (MABA) for Antimycobacterial Screening

The Microplate Alamar Blue Assay (MABA) is a widely used, simple, and cost-effective method for assessing the susceptibility of bacteria, including Mycobacterium tuberculosis, to potential new drugs. The assay relies on the redox indicator Alamar Blue (resazurin), which is blue and non-fluorescent. In the presence of metabolically active cells, resazurin (B115843) is reduced by intracellular enzymes to the pink, highly fluorescent resorufin.

This colorimetric and fluorometric change provides a quantitative measure of cell viability. The assay is performed in a microplate format, making it suitable for high-throughput screening of compound libraries against various bacterial strains. The protocol typically involves incubating the bacteria with varying concentrations of the test compound before adding the Alamar Blue reagent and measuring the resulting fluorescence or absorbance.

Hemolysis Inhibition Assays

The evaluation of a compound's interaction with red blood cells (erythrocytes) is a critical preliminary step in cytotoxicity assessment. nih.gov In vitro hemolysis assays are designed to measure the hemolytic (red blood cell-lysing) potential of a test article. nucro-technics.com The procedure involves incubating whole blood or a suspension of erythrocytes with the test compound. nucro-technics.com The degree of hemolysis is then determined by centrifuging the samples and spectrophotometrically measuring the amount of hemoglobin released into the supernatant. nucro-technics.com

Conversely, anti-hemolytic or hemolysis inhibition assays are used to assess a compound's ability to protect erythrocytes from damage caused by an oxidizing agent. mdpi.com Spiro-isoquinoline derivatives, for instance, have been reported to show considerable inhibitory activity in hemolysis assays. researchgate.net The development of these assays requires optimization of several parameters, including blood species, incubation time, and the choice of positive controls (e.g., detergents like Triton X-100 to induce 100% hemolysis), to ensure reproducible and comparable results. nih.govevotec.com

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling are indispensable tools in the modern drug discovery process, providing deep insights into the interactions between ligands like 8-Thia-1-azaspiro[4.5]decane derivatives and their biological targets. These in silico approaches complement experimental assays by predicting binding modes, affinities, and other key properties.

For analogs of the spiro[4.5]decane class, molecular docking and molecular dynamics simulations have been successfully used to understand their binding at the orthosteric site of target receptors, such as the δ opioid receptor. These simulations can reveal the specific amino acid residues involved in the interaction and the conformational changes that occur upon binding.

Furthermore, computational methods are employed to predict Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Theoretical studies of these properties for spirodecane derivatives have shown good profiles, helping to guide the selection of candidates with favorable pharmacokinetic characteristics for further development. nucro-technics.com

In Silico Prediction of Molecular Interactions

No studies detailing the use of computational methods to predict the molecular interactions of this compound with biological targets are currently available. While in silico approaches are common in drug discovery for predicting the binding affinity and mode of action of novel compounds, this specific molecule does not appear to have been the subject of such investigations.

Docking Studies and Ligand-Target Complex Modeling

There is no published research on molecular docking studies involving this compound. Such studies are crucial for visualizing how a ligand might fit into the binding site of a protein, and for predicting the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. The absence of this data means that the potential biological targets and the mechanism of interaction for this compound remain unknown.

Conformational Analysis

A conformational analysis of this compound, which would provide insight into its three-dimensional structure and flexibility, has not been reported. Understanding the stable conformations of a molecule is essential for predicting its biological activity and physicochemical properties.

Quality Control and Stability Research for Research Materials

Assessment of Compound Stability Under Laboratory Conditions

No information is available regarding the stability of this compound under various laboratory conditions, such as exposure to light, temperature, and different pH levels. Stability studies are a critical component of quality control for any research chemical.

Future Research Directions and Unexplored Avenues

Novel Synthetic Routes for Scaffold Diversification

The exploration of the full therapeutic potential of the 8-thia-1-azaspiro[4.5]decane scaffold is intrinsically linked to the development of novel and efficient synthetic methodologies. Current synthetic strategies often involve multi-step sequences that can limit the accessibility of diverse analogs. Future research should prioritize the development of more convergent and stereoselective synthetic routes.

One promising avenue is the use of multicomponent reactions, which allow for the construction of complex molecular architectures in a single step. For instance, a one-pot, three-component reaction has been successfully employed for the synthesis of related 1-thia-4-azaspiro[4.5]decan-3-one derivatives, involving the condensation of a ketone, an aromatic amine, and thioglycolic acid. nih.gov Adapting such strategies to the 8-thia-1-azaspiro[4.5]decane core could significantly streamline the synthesis process and facilitate the generation of extensive compound libraries.

Furthermore, the development of asymmetric synthetic methods to control the stereochemistry at the spirocyclic center and other chiral centers within the molecule is crucial. The biological activity of chiral molecules is often dependent on their stereoisomeric form. Asymmetric catalysis, employing chiral catalysts or auxiliaries, could provide access to enantiomerically pure isomers of 8-thia-1-azaspiro[4.5]decane derivatives, allowing for a more precise evaluation of their structure-activity relationships (SAR).

The table below outlines potential synthetic strategies for future exploration.

Synthetic StrategyPotential AdvantagesKey Considerations
Multicomponent Reactions Increased efficiency, atom economy, and rapid generation of diversity.Optimization of reaction conditions and substrate scope.
Asymmetric Catalysis Access to enantiomerically pure compounds, elucidation of stereospecific biological activity.Development of suitable chiral catalysts and separation of diastereomers.
Flow Chemistry Improved reaction control, scalability, and safety for hazardous reactions.Initial setup costs and optimization of flow parameters.
Photoredox Catalysis Access to novel bond formations under mild conditions.Identification of suitable photocatalysts and reaction partners.

Identification of Undiscovered Biological Targets and Pathways

While preliminary studies on related azaspirocyclic compounds have pointed towards potential anticancer and antiviral activities, the full spectrum of biological targets for the 8-thia-1-azaspiro[4.5]decane scaffold remains largely uncharted. nih.gov Future research should employ a multi-pronged approach to identify and validate novel molecular targets and the signaling pathways modulated by these compounds.

High-throughput screening (HTS) of 8-thia-1-azaspiro[4.5]decane hydrochloride and its analogs against a broad panel of biological targets, including G-protein coupled receptors (GPCRs), kinases, and ion channels, could reveal unexpected activities. For example, derivatives of the related 1-oxa-4-thiaspiro[4.5]decane have been identified as potent and selective 5-HT1A receptor agonists. nih.gov Similar screenings could uncover novel activities for the 8-thia-1-azaspiro scaffold.

Chemical proteomics approaches, such as affinity chromatography using immobilized derivatives of the parent compound, can be employed to "fish out" binding partners from cell lysates. Subsequent identification of these proteins by mass spectrometry can provide direct evidence of molecular targets.

Furthermore, phenotypic screening in various cell-based assays can identify compounds that induce a desired physiological effect, such as apoptosis in cancer cells or inhibition of viral replication. Once an active compound is identified, target deconvolution techniques can be used to elucidate its mechanism of action. For instance, derivatives of 1-thia-4-azaspiro[4.5]decan-3-one have shown anti-coronavirus activity, and understanding the precise viral or host target is a critical next step. nih.gov

Exploration of Additional Therapeutic Applications in Preclinical Models

The structural features of the 8-thia-1-azaspiro[4.5]decane scaffold suggest its potential utility across a range of therapeutic areas beyond those initially explored. Future preclinical studies should investigate the efficacy of optimized lead compounds in relevant animal models of disease.

Given the promising anticancer activity of related spiro-thiazolidinone compounds against various cancer cell lines including liver, prostate, and colorectal carcinoma, it is logical to extend these investigations to in vivo models. nih.govresearchgate.net Preclinical studies in xenograft or genetically engineered mouse models of these cancers would be essential to evaluate the in vivo efficacy and pharmacokinetic properties of novel 8-thia-1-azaspiro[4.5]decane derivatives.

The discovery of 1-oxa-8-azaspiro[4.5]decane derivatives as M1 muscarinic agonists for the potential treatment of Alzheimer's disease highlights the potential of this scaffold in neurodegenerative disorders. nih.gov Investigating the neuroprotective effects of 8-thia-1-azaspiro[4.5]decane analogs in models of Alzheimer's or Parkinson's disease could be a fruitful area of research.

Additionally, the anti-inflammatory properties observed in some azaspiro compounds suggest their potential application in autoimmune diseases. nih.gov Preclinical models of rheumatoid arthritis or inflammatory bowel disease could be used to assess the therapeutic potential of this compound class. The table below summarizes potential therapeutic areas for future preclinical investigation.

Therapeutic AreaRationale Based on Related CompoundsPotential Preclinical Models
Oncology Antiproliferative activity against various cancer cell lines. nih.govresearchgate.netXenograft models, genetically engineered mouse models of cancer.
Neurodegenerative Diseases Muscarinic receptor agonism, potential for neuroprotection. nih.govTransgenic mouse models of Alzheimer's or Parkinson's disease.
Infectious Diseases Antiviral activity against human coronavirus. nih.govIn vivo models of viral infection.
Inflammatory Disorders Inhibition of inflammatory mediators. nih.govCollagen-induced arthritis model, dextran (B179266) sulfate (B86663) sodium-induced colitis model.

Development of Advanced Computational Models for Predictive Biology

Computational modeling and in silico techniques are invaluable tools for accelerating the drug discovery process. For the 8-thia-1-azaspiro[4.5]decane scaffold, the development of advanced computational models can aid in predicting biological activity, understanding structure-activity relationships (SAR), and designing novel analogs with improved properties.

Molecular docking studies can be used to predict the binding modes of 8-thia-1-azaspiro[4.5]decane derivatives to the active sites of known or putative biological targets. This can help in rationalizing observed biological activities and guiding the design of more potent and selective inhibitors. For example, molecular modeling has been used to understand the binding of 1-oxa-4-thiaspiro[4.5]decane derivatives to the 5-HT1A receptor. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the physicochemical properties of a series of analogs with their biological activity. These models can then be used to predict the activity of virtual compounds, prioritizing the synthesis of the most promising candidates.

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the ligand-receptor complex, helping to understand the stability of the interaction and the role of specific residues in binding.

Investigation of Metabolomic and Proteomic Signatures of Compound Activity

Understanding the cellular response to treatment with this compound is crucial for elucidating its mechanism of action and identifying potential biomarkers of efficacy or toxicity. Metabolomic and proteomic approaches offer a global view of the changes occurring within a biological system upon compound administration.

Metabolomics, the large-scale study of small molecules, can reveal alterations in metabolic pathways affected by the compound. nih.gov By comparing the metabolic profiles of treated and untreated cells, it is possible to identify key metabolic nodes that are perturbed, providing clues about the compound's mechanism of action.

Proteomics, the comprehensive analysis of proteins, can identify changes in protein expression and post-translational modifications in response to compound treatment. nih.gov This can help in identifying downstream signaling pathways that are modulated by the compound and can reveal potential off-target effects. For instance, proteomic analysis of cancer cells treated with other small molecules has revealed changes in proteins involved in cell proliferation, apoptosis, and metabolism. mdpi.comfrontiersin.org

Integrating data from metabolomic and proteomic studies with other biological data can provide a systems-level understanding of the compound's effects and can aid in the identification of predictive biomarkers for patient stratification in future clinical trials.

Q & A

Q. What strategies validate computational models predicting physicochemical properties of this compound?

  • Methodological Answer:
  • Cross-validate DFT-predictions (e.g., logP, pKa) with experimental data from potentiometric titrations or shake-flask methods .
  • Use molecular dynamics simulations to assess conformational stability, then compare with spectroscopic data (e.g., IR, Raman) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.